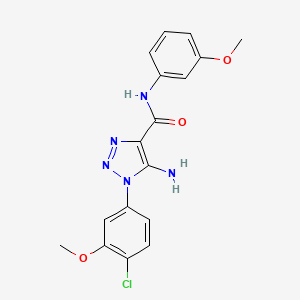![molecular formula C17H18FN3O3 B5084070 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol, also known as FMPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPN is a member of the class of nitrophenols and is a derivative of the antipsychotic drug risperidone.
Applications De Recherche Scientifique
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has been extensively studied for its potential applications in scientific research. One of the main applications of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. The ability to detect ROS in living cells using 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has important implications for the development of new therapies for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol involves the reaction of the nitro group with ROS, leading to the formation of a highly fluorescent product. The fluorescence intensity of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is directly proportional to the concentration of ROS in the sample, making it an excellent tool for the detection of ROS in living cells.
Biochemical and Physiological Effects:
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to have minimal toxicity and does not affect the viability of living cells. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is not a therapeutic agent and should not be used for the treatment of any disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is its high sensitivity and selectivity for the detection of ROS in living cells. 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is also easy to use and can be applied to a wide range of biological samples. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has some limitations, including its limited stability and the need for specialized equipment for the detection of fluorescence.
Orientations Futures
There are several future directions for the use of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol in scientific research. One potential application is the development of new therapies for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is the use of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol as a tool for the study of ROS in living cells and the development of new diagnostic tests for diseases associated with oxidative stress.
Conclusion:
In conclusion, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is a highly useful compound for the detection of ROS in living cells. Its high sensitivity and selectivity make it an excellent tool for scientific research. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is not a therapeutic agent and should not be used for the treatment of any disease. Further research is needed to explore the full potential of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol in scientific research.
Méthodes De Synthèse
The synthesis of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol involves the reaction of 4-nitrophenol with 2-fluorobenzylpiperazine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-3-1-2-4-15(14)20-9-7-19(8-10-20)12-13-5-6-17(22)16(11-13)21(23)24/h1-6,11,22H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEUUTOEHRHZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)O)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)

![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)

![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)

![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)